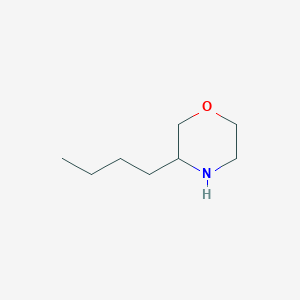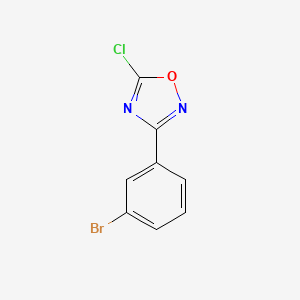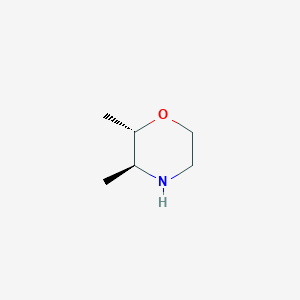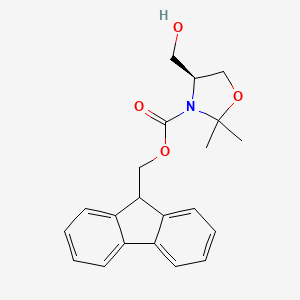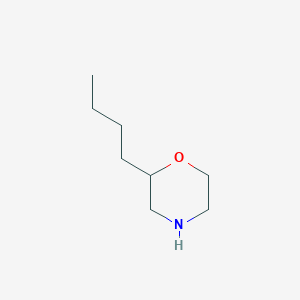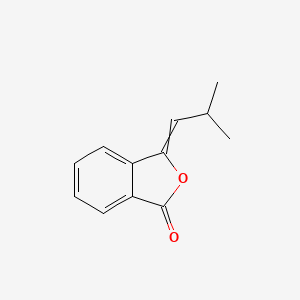
(E)-3-Isobutylidenephthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Isobutylidenephthalide is an organic compound belonging to the class of phthalides Phthalides are known for their diverse biological activities and are often found in various natural products this compound is characterized by its unique structure, which includes a phthalide core with an isobutylidene substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Isobutylidenephthalide typically involves the condensation of phthalic anhydride with isobutyraldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired phthalide. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-Isobutylidenephthalide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The phthalide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-3-Isobutylidenephthalide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits various biological activities, such as antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, this compound is investigated for its use in developing new pharmaceuticals.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-Isobutylidenephthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Isobutylidenephthalide can be compared with other phthalides and related compounds to highlight its uniqueness. Similar compounds include:
3-Butylidenephthalide: Differing by the substituent at the 3-position, this compound has a butylidene group instead of an isobutylidene group.
3-Methylphthalide: This compound has a methyl group at the 3-position, resulting in different chemical and biological properties.
3-Isopropylidenephthalide: With an isopropylidene group at the 3-position, this compound exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88542-70-5 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(3E)-3-(2-methylpropylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7+ |
InChI-Schlüssel |
LYSNVWBBICAAMS-YRNVUSSQSA-N |
Isomerische SMILES |
CC(C)/C=C/1\C2=CC=CC=C2C(=O)O1 |
Kanonische SMILES |
CC(C)C=C1C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)
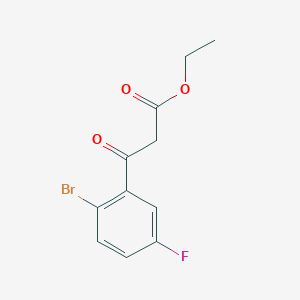
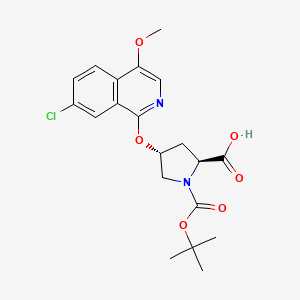
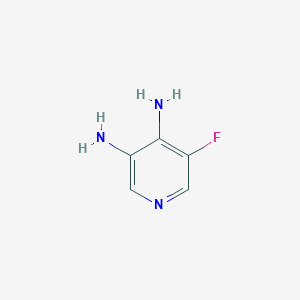
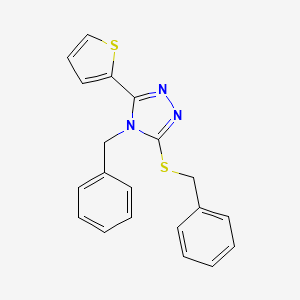
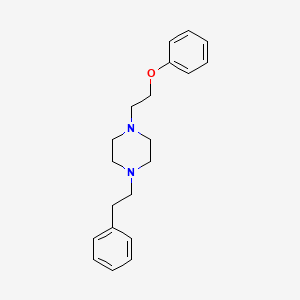
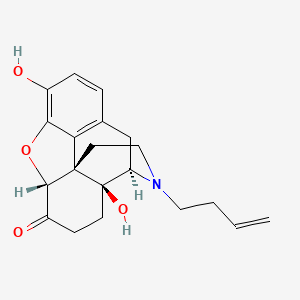
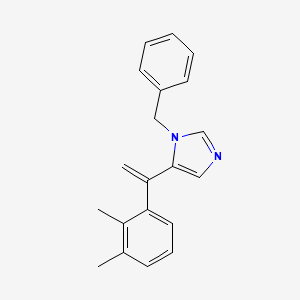
![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
